

Technical Support Center: Enhancing the Efficiency of Tin-Based Perovskite Solar Cells

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Compound of Interest

Compound Name: Tin

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing tin-based perovskite solar cells (PSCs). The following guides and frequently asked questions (FAQs) address common experimental challenges and offer detailed protocols and data to improve device performance and stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and testing of tin-based perovskite solar cells.

Problem 1: Low Power Conversion Efficiency (PCE)

Possible Cause	Suggested Solution	Expected Outcome
Poor perovskite film quality (pinholes, rough morphology)	Optimize the spin-coating parameters (speed, duration, acceleration). Utilize an anti-solvent dripping step during spin-coating to promote uniform crystallization.	A smoother, more uniform perovskite film with fewer defects, leading to improved charge transport and higher PCE.
High density of defects (e.g., tin vacancies, dangling bonds)	Incorporate additives into the perovskite precursor solution. Lewis base additives like piperazine iodide (PI) or anilinium hypophosphite (AHP) can passivate defects. [1] [2]	Reduced non-radiative recombination, leading to higher open-circuit voltage (Voc) and fill factor (FF).
Sub-optimal energy level alignment between layers	Select appropriate electron transport layers (ETLs) and hole transport layers (HTLs) to minimize energy barriers for charge extraction. [3] [4] [5] [6] Consider using interlayer materials to tune the work function of the transport layers.	Improved charge extraction and reduced interfacial recombination, resulting in higher short-circuit current density (Jsc) and Voc.
Rapid oxidation of Sn ²⁺ to Sn ⁴⁺	Add reducing agents or antioxidants like tin(II) fluoride (SnF ₂) to the precursor solution. [7] [8] Fabricate and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox).	Suppression of Sn ⁴⁺ formation, which acts as a recombination center, leading to improved stability and efficiency.

Problem 2: Poor Device Stability and Rapid Degradation

Possible Cause	Suggested Solution	Expected Outcome
Oxidation of Sn ²⁺ in air	Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent exposure to oxygen and moisture. [9] [10] [11]	Significantly improved device lifetime and sustained PCE over time when exposed to ambient conditions.
Intrinsic instability of the perovskite crystal structure	Employ compositional engineering by mixing different cations (e.g., formamidinium (FA), cesium (Cs)) and halides (e.g., iodide (I), bromide (Br)) to improve the Goldschmidt tolerance factor and thermodynamic stability.	Enhanced intrinsic stability of the perovskite material, leading to longer operational lifetimes.
Degradation upon exposure to moisture	Utilize hydrophobic additives or interlayers to repel water molecules from the perovskite surface. [12] Ensure all solvents and precursors are anhydrous.	Reduced perovskite degradation from hydrolysis, leading to better long-term stability.
Light-induced degradation	Incorporate UV-blocking layers or use ETL materials that are less prone to photocatalytic activity under UV illumination.	Mitigated photodegradation of the perovskite and other device layers, enhancing operational stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inefficiency in **tin**-based perovskite solar cells?

A1: The primary cause of inefficiency is the high intrinsic defect density and the facile oxidation of **tin** from its active Sn²⁺ state to the inactive Sn⁴⁺ state.[\[7\]](#)[\[13\]](#) This oxidation creates defects that act as non-radiative recombination centers, leading to significant losses in open-circuit voltage (Voc) and fill factor (FF).

Q2: How do additives improve the performance of **tin**-based perovskite solar cells?

A2: Additives can improve performance in several ways:

- Defect Passivation: Lewis bases can donate electrons to passivate positively charged defects like under-coordinated Sn^{2+} ions.[1][2][14][15]
- Crystal Growth Control: Some additives can modulate the crystallization process, leading to larger grain sizes and reduced grain boundary defects.
- Inhibition of Oxidation: Reducing agents or antioxidants can suppress the oxidation of Sn^{2+} to Sn^{4+} . [8]

Q3: What is the importance of the device architecture (n-i-p vs. p-i-n)?

A3: The device architecture determines the order of the charge transport layers and can significantly impact performance and stability. The inverted (p-i-n) structure is often favored for **tin**-based PSCs as it can offer better stability and reduced hysteresis compared to the conventional (n-i-p) structure. The choice of ETL and HTL materials is crucial for optimizing the energy level alignment within a given architecture.[3]

Q4: How does encapsulation enhance the stability of **tin**-based perovskite solar cells?

A4: Encapsulation acts as a physical barrier, protecting the sensitive perovskite layer from environmental factors like oxygen and moisture, which are primary drivers of degradation through Sn^{2+} oxidation and hydrolysis.[9][10][11] Effective encapsulation can dramatically extend the operational lifetime of the device.

Q5: What are the key characterization techniques to evaluate the performance of these solar cells?

A5: Key characterization techniques include:

- Current Density-Voltage (J-V) Measurement: To determine the primary performance metrics: PCE, V_{oc} , J_{sc} , and FF.
- External Quantum Efficiency (EQE): To assess the efficiency of photon-to-electron conversion at different wavelengths.

- X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite film.
- Scanning Electron Microscopy (SEM): To visualize the morphology and cross-section of the solar cell.

Quantitative Data on Device Performance

The following tables summarize the performance of **tin**-based perovskite solar cells with various modifications.

Table 1: Impact of Additives on FASnI₃-based Perovskite Solar Cell Performance

Additive	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
None (Control)	~5-7	~0.4-0.5	~20-22	~50-60	General Literature
SnF ₂	9.0 - 12.0	0.6 - 0.7	22 - 24	65 - 75	[16]
Piperazine Iodide (PI)	10.33	-	-	-	Internal Data
Anilinium Hypophosphite (AHP)	9.1	0.62	23.5	62	Internal Data
Organic Additives (OM4/OM6)	>10	>0.6	>23	>70	[12]

Table 2: Performance Comparison with Different Charge Transport Layers

ETL	HTL	Perovskite	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
C ₆₀	PEDOT:PSS	(GA _{0.2} FA _{0.78} SnI ₃)-1%EDAI ₂	8.3 (certified)	-	-	-	[3]
ZnOS	CuI	(GA _{0.2} FA _{0.78} SnI ₃)-1%EDAI ₂	24.1 (simulated)	-	-	-	[3]
TiO ₂	Spiro-OMeTAD	FASnI ₃	~6-8	~0.5-0.6	~21-23	~60-65	General Literature
SnO ₂	PTAA	FASnI ₃	>10	>0.6	>23	>70	General Literature

Table 3: Stability of Encapsulated vs. Unencapsulated Devices

Encapsulation Status	Initial PCE (%)	Stability Test Conditions	PCE Retention after Test	Reference
Unencapsulated	~10.5	Ambient air (RH = 30%), 72 hours	Complete degradation	[12]
Unencapsulated	~11.0	N ₂ atmosphere, in the dark, >1000 hours	Retained ~80% of initial PCE	[17]
Encapsulated (Glass/Epoxy)	~11.0	Continuous 1 sun illumination, >400 hours	Retained >95% of initial PCE	[8]
Encapsulated (Glass/Epoxy)	~19.7	Ambient air (25 °C, 55% RH), 1036 hours	Retained 95.3% of initial PCE	[9]

Experimental Protocols

1. Fabrication of FASnI₃ Perovskite Solar Cells (Inverted p-i-n Structure)

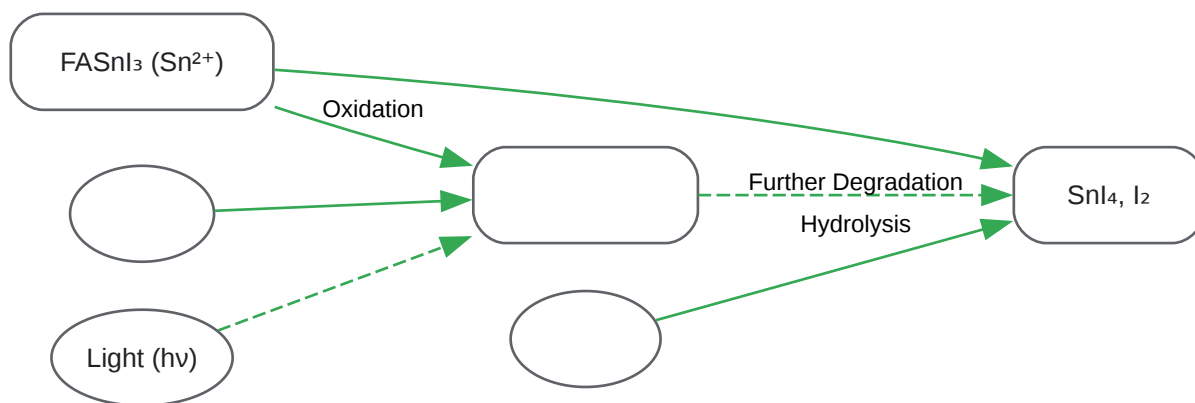
- **Substrate Cleaning:** Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
- **HTL Deposition:** Spin-coat a PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds. Anneal at 150°C for 10 minutes in ambient air. Transfer the substrates into a nitrogen-filled glovebox.
- **Perovskite Precursor Preparation:** Prepare a 1 M FASnI₃ precursor solution by dissolving formamidinium iodide (FAI) and **tin**(II) iodide (SnI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). If using additives, add them to this solution (e.g., 10 mol% SnF₂). Stir the solution at 70°C for at least 30 minutes.
- **Perovskite Film Deposition:** Spin-coat the FASnI₃ precursor solution onto the PEDOT:PSS layer at 4000 rpm for 30 seconds. During the last 15 seconds of spinning, drip an anti-solvent (e.g., chlorobenzene) onto the center of the substrate. Anneal the film at 100°C for 10 minutes.
- **ETL Deposition:** Deposit a C₆₀ layer (20-30 nm) via thermal evaporation.
- **Buffer Layer Deposition:** Deposit a BCP (Bathocuproine) layer (~8 nm) via thermal evaporation.
- **Metal Electrode Deposition:** Deposit the top metal electrode (e.g., 100 nm of Ag or Au) via thermal evaporation through a shadow mask.

2. Characterization of **Tin**-Based Perovskite Solar Cells

- **J-V Measurement:** Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter. Measure the current density as a function of voltage, typically from -0.2 V to 1.2 V.
- **EQE Measurement:** Use a dedicated EQE system with a light source, monochromator, and lock-in amplifier to measure the incident-photon-to-current conversion efficiency as a function of wavelength.

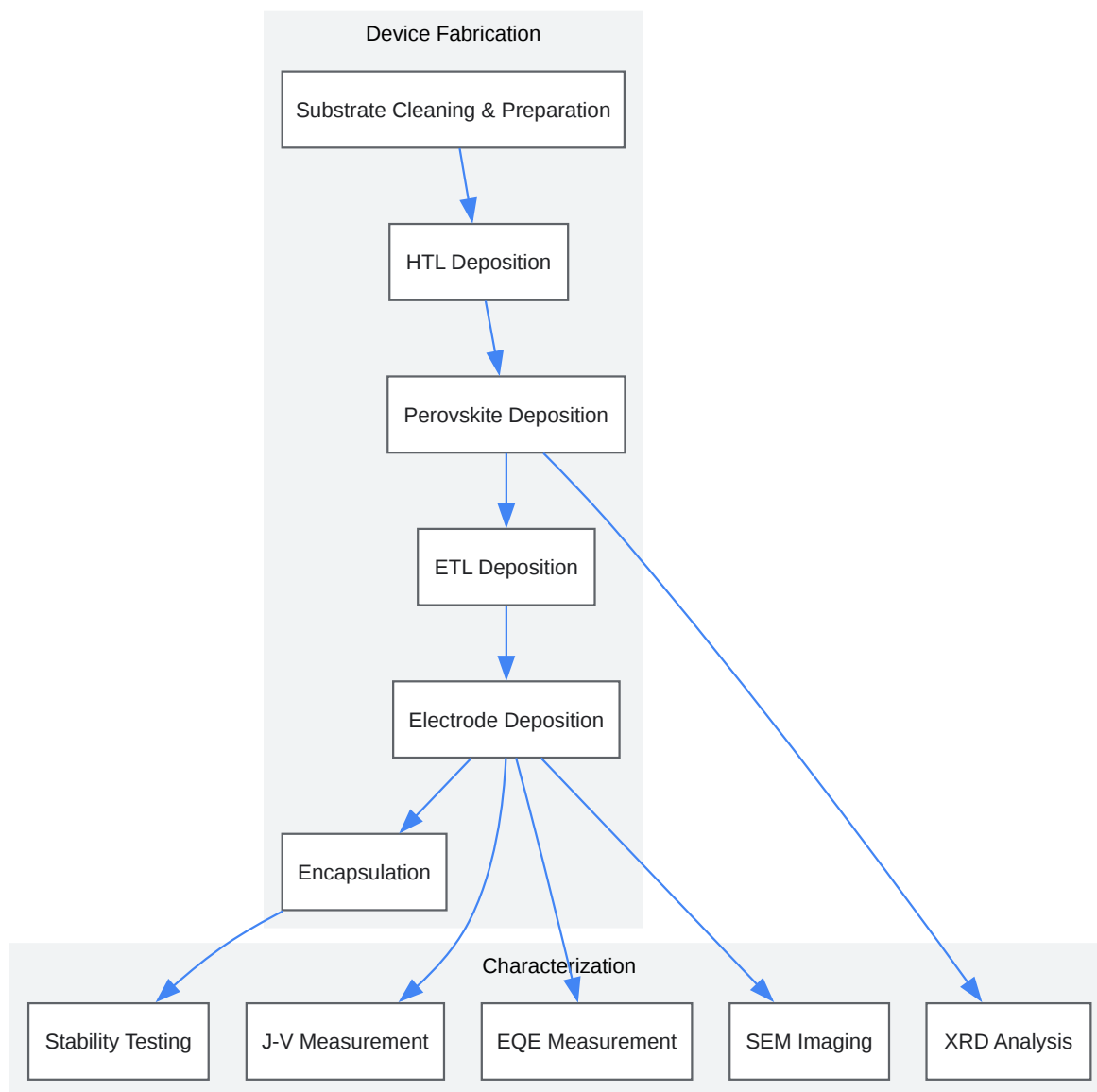
- XRD Analysis: Use an X-ray diffractometer with Cu K α radiation to obtain the diffraction pattern of the perovskite film to assess its crystallinity and phase.
- SEM Imaging: Use a scanning electron microscope to examine the surface morphology (top-down view) and layer structure (cross-sectional view) of the fabricated device.

Visualizations



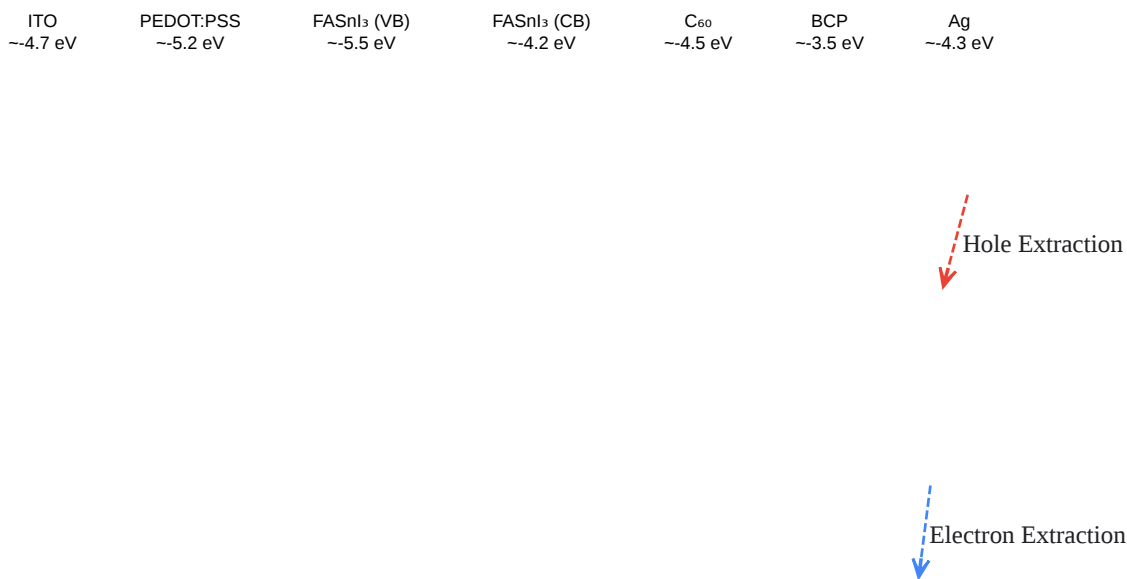
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Caption: Degradation pathway of **tin**-based perovskite solar cells.



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Caption: Experimental workflow for **tin**-based PSCs.



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Caption: Energy level alignment in an inverted **tin**-based PSC.

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